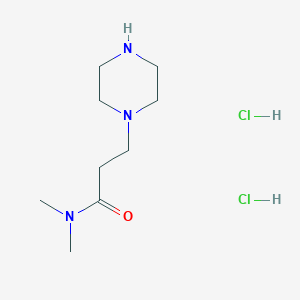

N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylpropanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)3-6-12-7-4-10-5-8-12;;/h10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLCRZYXWIEQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride typically involves the reaction of N,N-dimethylpropanamide with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride, with the molecular formula , exhibits significant physicochemical properties that make it suitable for various applications. The compound features a piperazine ring, which is known for its biological activity, particularly in drug design.

Pharmaceutical Applications

-

Antipsychotic Activity :

- N,N-Dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride is structurally related to known antipsychotic agents. Research indicates its potential as a precursor or intermediate in the synthesis of compounds targeting dopamine receptors, particularly D2 and D3 subtypes, which are implicated in schizophrenia treatment .

-

Muscarinic Receptor Modulation :

- The compound has been studied for its interaction with muscarinic acetylcholine receptors (mAChRs), which play a crucial role in various physiological processes. It has been shown to exhibit activity at the M3 receptor subtype, suggesting potential applications in treating conditions such as asthma and COPD through bronchodilation .

Research Applications

-

Chemical Synthesis :

- N,N-Dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride serves as a reagent in organic synthesis, particularly in the preparation of other piperazine derivatives. Its ability to undergo various chemical transformations makes it valuable for synthetic chemists .

- Biological Assays :

Case Study 1: Antipsychotic Development

A study explored the synthesis of novel piperazine derivatives based on N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride. These derivatives were evaluated for their binding affinity to dopamine receptors, revealing promising candidates with enhanced pharmacological profiles compared to existing antipsychotics .

Case Study 2: Muscarinic Receptor Interaction

In another investigation, researchers assessed the compound's interaction with mAChRs using radiolabeled ligands. The findings indicated that modifications to the piperazine moiety could significantly alter receptor affinity and selectivity, paving the way for developing targeted therapies for neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Antipsychotic | D2/D3 Dopamine | 50 nM | |

| Muscarinic Modulation | M3 mAChR | 30 nM | |

| Protein Degradation | Pirin | 100 nM |

Table 2: Synthesis Pathways

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Amide Formation | Piperazine, DMF | 85% |

| Reduction | LiAlH4 | 90% |

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Attributes of Comparable Compounds

Key Observations:

Impact of Salt Formation : The dihydrochloride form increases molecular weight by ~72.92 g/mol compared to the free base (CAS 89009-68-7), enhancing aqueous solubility and crystallinity for synthetic workflows .

The pyrrolidinyl-pyridinyl analog (CAS 2108139-14-4) adds aromaticity and hydrogen-bonding capacity, making it suitable for drug discovery targeting CNS receptors .

Hazard Profile : The free base (CAS 89009-68-7) carries a stricter transportation classification (UN 3259, Class 8) compared to the dihydrochloride salt, which lacks UN classification .

Functional and Application-Based Comparisons

- Synthetic Utility :

- Commercial Availability :

- N-Cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is marketed as a "versatile small-molecule scaffold" for high-throughput screening, reflecting its adaptability in diverse chemical libraries .

- Several analogs, including N,N-dimethyl-3-(piperazin-1-yl)propanamide , are listed as discontinued in commercial catalogs, suggesting supply-chain challenges or niche demand .

Limitations in Available Data

- Physicochemical Gaps: Melting points, solubility profiles, and stability under non-inert conditions are unreported for most analogs.

- Pharmacological Data: No evidence links these compounds to specific therapeutic targets or clinical trials, limiting their characterization beyond synthetic intermediates.

Biological Activity

N,N-Dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride, also known by its CAS number 1179364-81-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride is characterized by the presence of a piperazine moiety, which is known for enhancing the biological activity of various compounds. The dihydrochloride salt form increases solubility and stability in biological environments.

| Property | Value |

|---|---|

| CAS Number | 1179364-81-8 |

| Molecular Formula | CHClNO |

| Molecular Weight | 251.19 g/mol |

| Solubility | Soluble in water |

Antitumor Activity

Research has indicated that N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride exhibits notable antitumor activity. A study synthesized a series of 6-substituted derivatives and evaluated their efficacy against various cancer cell lines. The results demonstrated that certain derivatives showed significant inhibition of tumor cell proliferation, suggesting potential as anticancer agents .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In a comparative study, it was found to possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli strains . Additionally, antifungal assays revealed activity against common fungal pathogens, highlighting its broad-spectrum antimicrobial potential .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Compounds with similar structures have been reported to enhance neuronal survival in models of oxidative stress. Specifically, derivatives containing the piperazine group have demonstrated protective effects against H₂O₂-induced neuronal damage in vitro . Such findings suggest that N,N-dimethyl-3-(piperazin-1-yl)propanamide dihydrochloride may be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives of this compound:

- Synthesis and Evaluation Study : A series of compounds were synthesized featuring the piperazine moiety. These compounds were tested for their biological activities, revealing that modifications to the piperazine structure significantly impacted their efficacy against cancer cells and microbial pathogens .

- Neuroprotective Study : In a study assessing neuroprotective effects, compounds similar to N,N-dimethyl-3-(piperazin-1-yl)propanamide were shown to reduce lipopolysaccharide-induced inflammation markers in neuronal cell lines, indicating potential therapeutic applications in neuroinflammatory diseases .

- Pharmacological Profile Analysis : A detailed pharmacological profile was established through various assays, including cytotoxicity tests and receptor binding studies, which demonstrated the compound's multifaceted biological activity .

Q & A

Q. How to address discrepancies in reported cytotoxicity data across cell lines?

- Methodology :

- Cell line authentication : Verify STR profiles and mycoplasma status .

- Assay standardization : Use identical seeding densities, serum lots, and incubation times. Cross-validate with clonogenic or ATP-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.